Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, also known by its alias CGK733, was initially proposed as a potential inhibitor for two key DNA damage response proteins: ataxia telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR) []. These proteins play a critical role in cellular repair mechanisms following DNA damage. Inhibiting them was thought to be a promising strategy for cancer treatment.
However, the scientific credibility surrounding CGK733 has been significantly tarnished. The original research paper claiming its inhibitory effects on ATM and ATR, published by the Korean Advanced Institute of Science and Technology (KAIST), was later retracted due to irregularities identified upon investigation []. These irregularities cast doubt on the validity of the reported findings.
Following the retraction of the initial paper, further studies have been conducted to assess CGK733's actual properties. These studies have revealed that CGK733 does not possess any specific inhibitory effect on either ATM or ATR proteins []. This undermines its potential application in targeting the DNA damage response pathway for cancer treatment.
Interestingly, despite the lack of ATM/ATR inhibition, CGK733 has been shown to exhibit some anti-proliferative effects in various cancer cell lines in vitro studies []. These include breast cancer cells (MCF-7, T47D, MDA-MB436), prostate cancer cells (LNCaP), colon cancer cells (HCT116), and even fibroblasts (BALB/c 3T3) []. However, the specific mechanism behind this anti-proliferative activity remains unknown and requires further investigation.